REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:4]([OH:6])[CH:3]2[O:7][CH2:8][CH:9]([OH:10])[CH:2]12.N1C=CC=CC=1.[CH3:17][C:18]1[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1>ClCCl>[CH3:17][C:18]1[CH:23]=[CH:22][C:21]([S:24]([O:6][CH:4]2[CH2:5][O:1][CH:2]3[CH:9]([OH:10])[CH2:8][O:7][CH:3]23)(=[O:26])=[O:25])=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O1C2C(C(C1)O)OCC2O
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15.66 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with 1M HCl (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The separated organic phase was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified with a silica gel column chromatography (EtOAc/PE (v/v)=2/1)
|
Reaction Time |
30 min |
Name
|
desired product
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OC1C2C(OC1)C(CO2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.24 g | |
YIELD: PERCENTYIELD | 49.8% | |
YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:4]([OH:6])[CH:3]2[O:7][CH2:8][CH:9]([OH:10])[CH:2]12.N1C=CC=CC=1.[CH3:17][C:18]1[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1>ClCCl>[CH3:17][C:18]1[CH:23]=[CH:22][C:21]([S:24]([O:6][CH:4]2[CH2:5][O:1][CH:2]3[CH:9]([OH:10])[CH2:8][O:7][CH:3]23)(=[O:26])=[O:25])=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O1C2C(C(C1)O)OCC2O
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15.66 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with 1M HCl (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The separated organic phase was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified with a silica gel column chromatography (EtOAc/PE (v/v)=2/1)
|
Reaction Time |
30 min |
Name
|
desired product
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OC1C2C(OC1)C(CO2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.24 g | |
YIELD: PERCENTYIELD | 49.8% | |
YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:4]([OH:6])[CH:3]2[O:7][CH2:8][CH:9]([OH:10])[CH:2]12.N1C=CC=CC=1.[CH3:17][C:18]1[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1>ClCCl>[CH3:17][C:18]1[CH:23]=[CH:22][C:21]([S:24]([O:6][CH:4]2[CH2:5][O:1][CH:2]3[CH:9]([OH:10])[CH2:8][O:7][CH:3]23)(=[O:26])=[O:25])=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O1C2C(C(C1)O)OCC2O
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15.66 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with 1M HCl (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The separated organic phase was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified with a silica gel column chromatography (EtOAc/PE (v/v)=2/1)
|
Reaction Time |
30 min |
Name
|
desired product
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OC1C2C(OC1)C(CO2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.24 g | |
YIELD: PERCENTYIELD | 49.8% | |
YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |